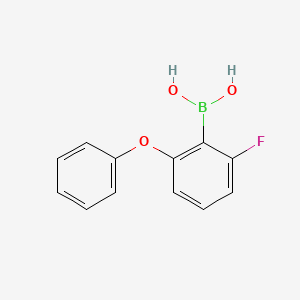

2-Fluoro-6-phenoxyphenylboronic acid

Beschreibung

Overview of Boronic Acids in Organic Synthesis

Boronic acids and their derivatives are key players in the construction of complex organic molecules, finding extensive use in pharmaceuticals, agrochemicals, and materials science. Their utility stems from the unique electronic nature of the boron atom, which allows them to act as Lewis acids and participate in a variety of chemical transformations.

The history of boronic acids dates back to 1860, when Edward Frankland reported the first synthesis of a boronic acid, ethylboronic acid. molecularcloud.orgwikipedia.orgwikiwand.com This was achieved through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080), followed by oxidation. molecularcloud.orgwikipedia.orgwikiwand.com For many years, the development of organoboron chemistry was relatively slow. However, the landscape of organic synthesis was revolutionized by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, has become one of the most important and widely used transformations in modern chemistry. wikipedia.orgacs.org The significance of this reaction was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

The importance of boronic acids lies in their versatility as building blocks. They are generally stable, often crystalline solids that are tolerant of a wide range of functional groups, making them ideal for use in complex multi-step syntheses. nih.gov Furthermore, their low inherent toxicity contributes to their appeal in green chemistry and pharmaceutical applications. borates.today

Organoboronic acids can be broadly classified based on the nature of the organic group (R) attached to the boron atom. This classification includes:

Alkylboronic acids: Where R is an alkyl group.

Alkenylboronic acids: Where R is an alkenyl group.

Arylboronic acids: Where R is an aryl group.

Heteroarylboronic acids: Where R is a heteroaromatic group.

Within these classes, there is immense structural diversity, with a vast number of substituted derivatives commercially available or accessible through established synthetic methods. enamine.net This diversity allows for the fine-tuning of the electronic and steric properties of the boronic acid, which in turn influences its reactivity in chemical transformations.

Boronic acids can also exist as cyclic derivatives. For instance, they can form boronic esters (boronates) through reaction with diols, such as pinacol (B44631), to form five-membered dioxaborolane rings. wikipedia.org They are also prone to dehydration to form cyclic trimers known as boroxines. wikipedia.org

| Classification | General Structure | Example |

| Alkylboronic acid | R-B(OH)₂ (R=alkyl) | Ethylboronic acid |

| Alkenylboronic acid | R-B(OH)₂ (R=alkenyl) | trans-1-Hexenylboronic acid |

| Arylboronic acid | Ar-B(OH)₂ (Ar=aryl) | Phenylboronic acid |

| Heteroarylboronic acid | Het-B(OH)₂ (Het=heteroaryl) | 2-Pyridylboronic acid |

Introduction to 2-Fluoro-6-phenoxyphenylboronic Acid

This compound is an arylboronic acid with a specific substitution pattern that imparts a unique chemical environment. Its structure consists of a phenylboronic acid core substituted with a fluorine atom and a phenoxy group at the ortho positions relative to the boronic acid moiety.

The key structural features of this compound are the presence of three distinct functional groups on a benzene (B151609) ring: a boronic acid group [-B(OH)₂], a fluorine atom (-F), and a phenoxy group (-OPh). The arrangement of these substituents in a 1,2,3-trisubstituted pattern creates a sterically crowded and electronically distinct environment around the boronic acid group. The ortho-positioning of both the fluorine and phenoxy groups relative to the boronic acid is particularly significant.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₀BFO₃ |

| Molecular Weight | 232.02 g/mol |

| Appearance | White solid |

| IUPAC Name | (2-Fluoro-6-phenoxyphenyl)boronic acid |

The presence of fluorine and phenoxy groups on an aromatic boronic acid can significantly influence its properties and reactivity.

The fluorine atom , being highly electronegative, exerts a strong electron-withdrawing inductive effect. researchgate.net This generally increases the Lewis acidity of the boronic acid. nih.gov In the context of the Suzuki-Miyaura coupling, this can affect the rate of transmetalation. The position of the fluorine substituent is crucial; an ortho-fluorine, as in this compound, can also participate in intramolecular interactions, such as hydrogen bonding with the hydroxyl groups of the boronic acid, which can modulate its reactivity. nih.gov

The phenoxy group is an ether linkage to another phenyl ring. The oxygen atom of the phenoxy group can act as an electron-donating group through resonance, while the phenyl ring itself is bulky. The steric hindrance imparted by the phenoxy group, especially when positioned ortho to the boronic acid, can influence the approach of reagents to the boron center. This steric bulk can impact reaction rates and, in some cases, selectivity.

The reactivity of a substituted phenylboronic acid is highly dependent on the relative positions of the substituents. A comparison of this compound with its positional isomers, such as 2-Fluoro-4-phenoxyphenylboronic acid and 5-Fluoro-2-phenoxyphenylboronic acid, highlights the interplay of electronic and steric effects.

This compound: In this isomer, both the fluorine and phenoxy groups are in the ortho positions. This leads to a significant steric hindrance around the boronic acid moiety. The ortho-fluorine's electron-withdrawing effect increases the acidity of the boronic acid.

2-Fluoro-4-phenoxyphenylboronic acid: Here, the fluorine is ortho to the boronic acid, while the phenoxy group is in the para position. nih.gov The steric hindrance around the boronic acid is less pronounced compared to the 2,6-disubstituted isomer. The electronic effect of the ortho-fluorine is still present, and the para-phenoxy group can donate electron density through resonance.

5-Fluoro-2-phenoxyphenylboronic acid: In this case, the phenoxy group is ortho to the boronic acid, and the fluorine is in the meta position relative to the boronic acid. The steric bulk of the ortho-phenoxy group is a dominant feature. The meta-fluorine exerts a primarily inductive electron-withdrawing effect.

Interactive Data Table: Comparison of Positional Isomers

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1056372-58-7 | C₁₂H₁₀BFO₃ | 232.02 |

| 2-Fluoro-4-phenoxyphenylboronic acid | 1414356-30-1 | C₁₂H₁₀BFO₃ | 232.02 |

| 5-Fluoro-2-phenoxyphenylboronic acid | Not readily available | C₁₂H₁₀BFO₃ | 232.02 |

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2-fluoro-6-phenoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO3/c14-10-7-4-8-11(12(10)13(15)16)17-9-5-2-1-3-6-9/h1-8,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDIBTAEVRXEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438246 | |

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056372-58-7 | |

| Record name | 2-FLUORO-6-PHENOXYPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Fluoro 6 Phenoxyphenylboronic Acid and Its Derivatives

Classical and Modern Synthetic Routes to Arylboronic Acids

The preparation of arylboronic acids is a well-established field in organic chemistry, with several robust methods available. These can be broadly categorized into three main strategies: halogen-metal exchange followed by borylation, directed ortho-metalation (DoM), and C–H borylation techniques.

Halogen-Metal Exchange and Borylation

One of the most traditional and widely used methods for the synthesis of arylboronic acids involves a two-step process: the formation of an organometallic reagent from an aryl halide, followed by its reaction with a boron electrophile. researchgate.net This approach, often referred to as the Grignard or organolithium route, is highly versatile.

The initial step is a halogen-metal exchange, where an aryl bromide or iodide is reacted with a strong reducing metal, typically magnesium (to form a Grignard reagent) or an organolithium reagent like n-butyllithium. researchgate.net The choice of reagent can influence the reaction conditions and functional group tolerance. Lithium-halogen exchange is particularly rapid and often proceeds at very low temperatures to avoid side reactions. nih.govresearchgate.net

Once the organometallic intermediate is formed, it is quenched with a suitable boron-containing electrophile. Trialkyl borates, such as trimethyl borate (B1201080) or triisopropyl borate, are the most common boron sources. The resulting boronic ester is then hydrolyzed under acidic conditions to yield the final arylboronic acid.

| Reagent Class | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |

| Organolithium | n-BuLi, sec-BuLi, t-BuLi | Low temperatures (-78 °C to 0 °C) | Fast reaction rates | Requires strictly anhydrous conditions, limited functional group tolerance |

| Grignard | Mg turnings | Room temperature to reflux | More tolerant of some functional groups than organolithiums | Can be slower to initiate |

| Boron Electrophile | B(OMe)₃, B(OiPr)₃ | Low to ambient temperatures | Readily available and reactive | Hydrolysis step required |

This classical approach is highly effective for a wide range of arylboronic acid syntheses. However, its application can be limited by the functional group compatibility of the highly basic and nucleophilic organometallic intermediates.

Directed ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective synthesis of substituted aromatic compounds, including arylboronic acids. This strategy relies on the presence of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent and directs deprotonation to the adjacent ortho position.

A wide variety of functional groups can act as DMGs, including amides, carbamates, ethers, and even halogens. The fluorine atom, in particular, can serve as a weak DMG, facilitating lithiation at the adjacent position. The resulting aryllithium intermediate is then quenched with a boron electrophile, as in the halogen-metal exchange method, to afford the corresponding boronic acid. DoM offers excellent regiocontrol, allowing for the synthesis of specifically substituted arylboronic acids that would be difficult to access through other means.

C–H Borylation Techniques

In recent years, transition metal-catalyzed C–H borylation has emerged as a highly efficient and atom-economical method for the synthesis of arylboronic acids. msu.edu This approach avoids the need for pre-functionalized starting materials, such as aryl halides, and instead directly converts a C–H bond to a C–B bond.

Iridium-catalyzed borylation is one of the most well-developed systems in this area. nih.govnih.govresearchgate.netbris.ac.uk Catalysts such as [Ir(cod)OMe]₂ in combination with a bipyridine or phenanthroline ligand are commonly employed. The reaction typically uses bis(pinacolato)diboron (B136004) (B₂pin₂) as the boron source and proceeds under relatively mild conditions. The regioselectivity of iridium-catalyzed C–H borylation is often governed by steric factors, with borylation occurring at the least hindered C–H bond.

Palladium-catalyzed borylation, often referred to as the Miyaura borylation, is another powerful method for the synthesis of arylboronic esters from aryl halides or triflates. organic-chemistry.orgalfa-chemistry.comresearchgate.netnih.gov This cross-coupling reaction offers excellent functional group tolerance and is widely used in both academic and industrial settings.

| Method | Catalyst/Reagents | Key Features |

| Iridium-Catalyzed C-H Borylation | [Ir(cod)OMe]₂ / dtbpy, B₂pin₂ | Direct functionalization of C-H bonds, sterically controlled regioselectivity |

| Palladium-Catalyzed Miyaura Borylation | Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., KOAc), B₂pin₂ | High functional group tolerance, uses aryl halides/triflates |

Specific Synthetic Pathways for 2-Fluoro-6-phenoxyphenylboronic Acid

The synthesis of this compound requires a multi-step approach, involving the initial construction of a suitable halogenated phenoxyphenyl intermediate, followed by a borylation reaction.

Precursor Synthesis: Halogenated Phenoxyphenyl Intermediates

A plausible and efficient route to the target boronic acid begins with the synthesis of a halogenated precursor, such as 2-bromo-6-fluorophenol (B1273061). This intermediate can be prepared from commercially available starting materials. For instance, 2-fluoroaniline (B146934) can be converted to 2-bromo-6-fluoroaniline (B133542) through a multi-step process involving protection, bromination, and deprotection. google.com The resulting aniline (B41778) can then be transformed into the corresponding phenol (B47542) via a diazotization-hydrolysis sequence.

Once 2-bromo-6-fluorophenol is obtained, the next crucial step is the introduction of the phenoxy group. This can be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.orgmdpi.com In a typical Ullmann reaction, the phenol is coupled with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures. For the synthesis of 2-fluoro-6-phenoxybromobenzene, 2-bromo-6-fluorophenol would be reacted with a phenylating agent like phenylboronic acid or a phenol in the presence of a suitable catalyst and base.

Table of Precursor Synthesis Reactions

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Phenol Synthesis | 2-Bromo-6-fluoroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5 °C2. H₂O, heat | 2-Bromo-6-fluorophenol |

| 2. Etherification | 2-Bromo-6-fluorophenol | Phenylboronic acid, Cu(OAc)₂, base (e.g., pyridine), solvent (e.g., CH₂Cl₂) | 1-Bromo-2-fluoro-6-phenoxybenzene |

Borylation Reactions: Choice of Boron Source and Reagents

With the halogenated precursor, 1-bromo-2-fluoro-6-phenoxybenzene, in hand, the final step is the introduction of the boronic acid functionality. Both the classical halogen-metal exchange and the modern palladium-catalyzed borylation methods are viable options.

Halogen-Metal Exchange and Borylation: This approach would involve the reaction of 1-bromo-2-fluoro-6-phenoxybenzene with an organolithium reagent, such as n-butyllithium, at low temperature to generate the corresponding aryllithium species. harvard.eduprinceton.edu Subsequent quenching with a trialkyl borate, like triisopropyl borate, followed by acidic workup, would yield the desired this compound. nih.govresearchgate.net

Miyaura Borylation: Alternatively, a palladium-catalyzed Miyaura borylation reaction can be employed. organic-chemistry.orgalfa-chemistry.comresearchgate.netnih.gov This method involves the cross-coupling of 1-bromo-2-fluoro-6-phenoxybenzene with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting boronic ester can then be hydrolyzed to the final boronic acid. This method is often preferred due to its milder reaction conditions and broader functional group tolerance.

Table of Borylation Reactions

| Method | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| Halogen-Metal Exchange | 1-Bromo-2-fluoro-6-phenoxybenzene | 1. n-BuLi, THF, -78 °C2. B(OiPr)₃3. H₃O⁺ | This compound |

| Miyaura Borylation | 1-Bromo-2-fluoro-6-phenoxybenzene | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80 °C | 2-(2-Fluoro-6-phenoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Multi-step Syntheses (e.g., from 2-bromo-1-fluoro-4-nitrobenzene)

A plausible multi-step synthetic route to this compound can be strategically designed starting from the commercially available compound 2-bromo-1-fluoro-4-nitrobenzene sigmaaldrich.com. This pathway involves a series of standard, well-established organic transformations to build the target molecule's complex architecture.

The proposed synthesis commences with the reduction of the nitro group on the starting material. This transformation of 2-bromo-1-fluoro-4-nitrobenzene into 3-bromo-4-fluoroaniline (B1273062) is a critical first step. This reduction can be achieved using various established methods, such as catalytic hydrogenation (H₂ over a palladium catalyst), or chemical reduction with reagents like tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

The subsequent step involves converting the resulting aniline derivative into a phenol. This is typically accomplished via a Sandmeyer-type reaction, where the amino group of 3-bromo-4-fluoroaniline is first converted into a diazonium salt using sodium nitrite (B80452) in a strong acid. The diazonium salt is then hydrolyzed in situ by heating the aqueous solution to yield 3-bromo-4-fluorophenol (B1273239).

With the key phenol intermediate in hand, the phenoxy moiety is introduced through an etherification reaction. A copper-catalyzed Ullmann condensation is a suitable method, reacting 3-bromo-4-fluorophenol with a phenyl halide (such as iodobenzene) in the presence of a base to form the diaryl ether, 2-bromo-1-fluoro-6-phenoxybenzene.

The final and crucial step is the conversion of the aryl bromide into the target boronic acid. This is achieved through a palladium-catalyzed Miyaura borylation reaction. orgsyn.org The intermediate, 2-bromo-1-fluoro-6-phenoxybenzene, is reacted with a boron source, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base. This forms the corresponding pinacol (B44631) boronate ester, which is then hydrolyzed under acidic conditions to yield the final product, this compound.

Optimization of Synthetic Conditions

The efficiency of the synthesis, particularly the critical Miyaura borylation step, is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, and temperature, as well as the methods used for purification.

Catalyst Systems and Ligand Effects in Borylation Reactions

The palladium-catalyzed Miyaura borylation is the cornerstone for synthesizing many arylboronic acids. researchgate.net The choice of the palladium source (e.g., Pd(OAc)₂, PdCl₂(dppf)) and, more importantly, the phosphine (B1218219) ligand, can dramatically influence reaction rate and yield. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the catalytic cycle, particularly the reductive elimination step. researchgate.net The combination of a specific palladium precursor with an appropriate ligand can lead to high yields even with low catalyst loading. researchgate.net While palladium is most common for cross-coupling aryl halides, iridium-based catalysts have also been developed, particularly for C-H borylation, offering alternative regioselectivity. researchgate.netnih.gov

Table 1: Common Catalyst/Ligand Systems for Miyaura Borylation of Aryl Halides

| Catalyst Precursor | Ligand | Typical Substrate | Key Advantages |

|---|---|---|---|

| Pd(OAc)₂ | SPhos | Aryl bromides, chlorides | High activity, broad substrate scope |

| Pd₂(dba)₃ | XPhos | Aryl bromides, chlorides | Effective for challenging substrates |

| PdCl₂(dppf) | (dppf) | Aryl iodides, bromides | Stable, commercially available complex |

| [Ir(cod)OMe]₂ | dtbpy | Aromatic C-H bonds | Direct C-H functionalization |

Solvent Systems and Temperature Control

The selection of solvent and reaction temperature is critical for successful borylation. Solvents commonly used include ethers like tetrahydrofuran (B95107) (THF) or 1,4-dioxane, and aromatic hydrocarbons such as toluene (B28343). The choice of solvent can affect catalyst solubility and activity. researchgate.net Temperature plays a pivotal role; while some traditional borylation methods involving organometallic reagents benefit from very low temperatures (e.g., below -60 °C) to maximize yields, modern palladium-catalyzed reactions have been optimized to run at milder temperatures. researchgate.netescholarship.org For instance, optimized protocols using specific bases may allow the reaction to proceed efficiently at temperatures as low as 35 °C. researchgate.net For less reactive substrates like aryl chlorides, higher temperatures may be necessary to achieve a reasonable reaction rate. researchgate.net Careful temperature control is also essential to minimize side reactions, such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom. nih.gov

Table 2: Influence of Solvent and Temperature on Borylation Reactions

| Parameter | Effect on Reaction | Considerations |

|---|---|---|

| Solvent | Affects catalyst solubility, polarity, and boiling point. | Aprotic solvents like dioxane, THF, or toluene are common. Micellar conditions in water have also been developed for greener synthesis. organic-chemistry.org |

| Temperature | Influences reaction rate and selectivity. | Higher temperatures can increase rates but may also promote side reactions like protodeboronation. Optimized systems allow for lower, milder temperatures. researchgate.netnih.gov |

Purification and Isolation Techniques for Boronic Acids

Arylboronic acids present unique purification challenges due to their polarity and potential for dehydration to form boroxine (B1236090) anhydrides. Several techniques are employed for their effective isolation.

Acid-Base Extraction : This is a highly effective method that leverages the acidic nature of the boronic acid group. The crude product is dissolved in an organic solvent and treated with an aqueous base (e.g., NaOH) to form a water-soluble boronate salt. google.comwipo.int The aqueous layer is separated, washed with an organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be isolated by filtration. google.comresearchgate.net

Recrystallization : For solid boronic acids, recrystallization from an appropriate solvent system, such as hot ethanol (B145695) or aqueous mixtures, can be a straightforward method to obtain highly pure material. reddit.com

Chromatography : Standard silica (B1680970) gel chromatography can be challenging for boronic acids, sometimes leading to decomposition or poor separation. reddit.com However, it is a viable option for the precursor boronate esters. To mitigate degradation, silica gel can be pre-treated or impregnated with boric acid to improve recovery and resolution. researchgate.net

Derivatization : Another strategy involves converting the crude boronic acid into a stable, crystalline derivative, such as an N-methyliminodiacetic acid (MIDA) boronate or a diethanolamine (B148213) adduct. reddit.comnih.gov These derivatives are often robust, chromatographically stable, and easily recrystallized. The purified derivative is then subjected to mild hydrolysis to release the pure boronic acid. reddit.comnih.gov

Synthesis of Analogs and Structurally Related Boronic Acids

The synthetic framework for this compound is amenable to modifications, allowing for the systematic synthesis of a library of structurally related analogs.

Modification of the Phenoxy Moiety

The phenoxy group of the target molecule can be readily modified by altering the coupling partner in the etherification step of the synthesis. Following the proposed route from 2-bromo-1-fluoro-4-nitrobenzene, the key intermediate is 3-bromo-4-fluorophenol. By employing a substituted phenyl halide (e.g., iodobenzene (B50100) or bromobenzene (B47551) bearing substituents) in the Ullmann condensation step, a wide array of analogs can be generated. For instance, using 4-methoxyiodobenzene would lead to an analog with a methoxy (B1213986) group on the phenoxy ring, while using 3-chlorobromobenzene would introduce a chlorine atom. This approach provides a divergent strategy to access a variety of compounds with tailored electronic and steric properties, which is valuable for structure-activity relationship (SAR) studies in drug discovery and materials science.

Table 3: Examples of Analogs via Modification of the Phenoxy Moiety

| Phenyl Halide Reagent | Resulting Phenoxy Moiety | Final Analog Structure |

|---|---|---|

| 4-Iodoanisole | 4-Methoxyphenoxy | 2-Fluoro-6-(4-methoxyphenoxy)phenylboronic acid |

| 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenoxy | 2-Fluoro-6-(4-(trifluoromethyl)phenoxy)phenylboronic acid |

| 1-Chloro-3-iodobenzene | 3-Chlorophenoxy | 2-Fluoro-6-(3-chlorophenoxy)phenylboronic acid |

| 4-Fluorobromobenzene | 4-Fluorophenoxy | 2-Fluoro-6-(4-fluorophenoxy)phenylboronic acid |

Introduction of Additional Substituents on the Phenyl Ring

The introduction of additional substituents onto the phenyl ring of this compound can be achieved through various organic reactions. Methodologies such as electrophilic aromatic substitution and directed ortho-metalation are common strategies to functionalize aromatic rings. However, the directing effects of the existing fluorine, phenoxy, and boronic acid groups, as well as their activating or deactivating nature, must be carefully considered to achieve the desired regioselectivity.

Currently, detailed research findings specifically documenting the introduction of a wide range of additional substituents directly onto the this compound scaffold are not extensively available in the public domain. The reactivity of the substituted ring system towards standard electrophilic substitution or ortho-lithiation protocols would be influenced by the interplay of the electronic effects of the existing substituents. The fluorine atom is an ortho, para-director, while the phenoxy group is also ortho, para-directing. The boronic acid group is a meta-director. The combination of these groups presents a complex system for predicting reaction outcomes.

General approaches that could be theoretically applied include:

Halogenation: Introducing bromine or chlorine atoms can serve as a handle for further cross-coupling reactions.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a point for further derivatization.

Friedel-Crafts Acylation or Alkylation: To introduce keto or alkyl functionalities, though the deactivating effect of the fluorine and boronic acid groups might necessitate harsh reaction conditions.

Further research is required to establish optimized protocols and to characterize the resulting substituted derivatives of this compound.

Synthesis of Boronic Esters and Other Boronates

Boronic acids are often converted to boronic esters to enhance their stability, modify their reactivity, and improve their handling and purification characteristics. Common diols used for esterification include pinacol, neopentyl glycol, and ethylene (B1197577) glycol. Additionally, N-methyliminodiacetic acid (MIDA) can be used to form a stable boronate complex.

The synthesis of boronic esters from this compound typically involves the condensation reaction with the corresponding diol, often in a solvent that allows for the azeotropic removal of water to drive the reaction to completion.

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. They serve as protecting groups for the boronic acid functionality, allowing for multi-step synthesis. The formation of a MIDA boronate from this compound would involve the reaction with MIDA, typically in a solvent like dimethylformamide (DMF) at elevated temperatures. These MIDA boronates can be easily deprotected to the corresponding boronic acid under mild basic conditions.

The table below summarizes the types of boronic esters that can be synthesized from this compound.

| Boronating Agent | Ester/Boronate Type | General Synthetic Method |

| Pinacol | Pinacol boronate | Condensation with azeotropic water removal |

| Neopentyl glycol | Neopentyl glycol boronate | Condensation with azeotropic water removal |

| N-methyliminodiacetic acid (MIDA) | MIDA boronate | Reaction in a polar aprotic solvent at elevated temperature |

Detailed experimental procedures and characterization data for these specific derivatives of this compound would require dedicated synthetic studies. The choice of the boronate ester can significantly impact the subsequent utility of the compound in cross-coupling reactions and other synthetic applications.

Cross Coupling Reactions Involving 2 Fluoro 6 Phenoxyphenylboronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for constructing C(sp²)–C(sp²) bonds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. nih.gov The reaction's popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and their low toxicity compared to other organometallic reagents.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle consists of three primary steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen (C-X) bond of the organic halide (e.g., an aryl halide). This step oxidizes the palladium to a Pd(II) species, forming a square-planar organopalladium(II) halide complex. libretexts.orgchemrxiv.org This is often the rate-determining step of the reaction. The reactivity of the halide typically follows the order I > Br > OTf >> Cl.

Transmetalation : In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process requires activation of the boronic acid by a base (e.g., hydroxides, carbonates, phosphates) to form a more nucleophilic "ate" complex (a tetracoordinate boronate). chemrxiv.orgrsc.org The halide or other leaving group on the palladium is displaced by the organic moiety from the boronate, resulting in a diorganopalladium(II) complex.

Reductive Elimination : The final step involves the two organic groups on the palladium(II) complex coupling together and detaching from the metal center. This forms the new C-C bond in the desired biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. yonedalabs.comlibretexts.org

2-Fluoro-6-phenoxyphenylboronic acid serves as a key building block for the synthesis of sterically hindered and electronically complex biaryl and heteroaryl compounds. The ortho-substituents can influence the reaction's regioselectivity and the conformational properties of the final products, which is particularly relevant in medicinal chemistry and materials science.

The coupling of this compound with various aryl halides is a direct method for synthesizing substituted terphenyl-like structures. The reactivity of the aryl halide partner is a critical factor, with aryl iodides and bromides generally being more reactive than the less expensive but more inert aryl chlorides. researchgate.net Achieving high yields with aryl chlorides often requires more specialized catalytic systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), which can facilitate the challenging oxidative addition step.

While specific examples detailing the coupling of this compound are not extensively documented in readily available literature, the reactivity patterns can be inferred from studies on structurally similar ortho-substituted fluorinated arylboronic acids. mdpi.combeilstein-journals.org These studies demonstrate that such couplings are feasible and yield complex biaryl structures.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Fluorinated Aryl Boronic Acids with Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd NPs on G-COOH | K₂CO₃ | Dioxane/H₂O | 110 | >95 |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | Pd NPs on G-COOH | K₂CO₃ | Dioxane/H₂O | 110 | ~90 |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 98 |

| 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd/NiF₂O₄ | K₂CO₃ | DMF/H₂O | 80 | 98 |

This table presents data for analogous reactions to illustrate typical conditions and outcomes. Data sourced from studies on fluorinated and standard aryl boronic acids. mdpi.com

The synthesis of aryl-substituted heterocycles is of great importance in drug discovery. This compound can be coupled with various heteroaryl halides to introduce a bulky, fluorinated biaryl moiety onto scaffolds like purines, pyridinones, and pyridazinones. These reactions can be sensitive to the nature of the heterocycle, which may coordinate to the palladium catalyst and inhibit its activity.

For instance, the Suzuki-Miyaura coupling of halopurines has been shown to be an effective method for creating C-C bonds at the 2, 6, or 8 positions of the purine ring. scispace.com The reaction conditions, particularly the solvent and base, are often tailored to the electronic properties of the coupling partners. Anhydrous conditions may be preferred for electron-rich boronic acids, while aqueous systems are often used for electron-poor partners. scispace.com Excellent regioselectivity can be achieved with dihalopurines; for example, 9-benzyl-2,6-dichloropurine reacts selectively at the more reactive C6 position. scispace.com Similarly, couplings with substituted pyridines have been extensively studied, where the choice of catalyst and ligand is crucial for achieving high yields. beilstein-journals.org

Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling with Heteroaryl Halides

| Heteroaryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 89 |

| 3-Benzyl-8-bromoadenine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 85 |

| Pyridine-2-sulfonyl fluoride | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 65 | 73 |

| 2,6-Dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene | 110 | 77 |

This table provides examples from the literature for couplings involving various boronic acids with relevant heteroaryl scaffolds to demonstrate typical reaction parameters. nih.govscispace.com

While versatile, the use of fluorinated arylboronic acids like this compound presents specific challenges:

Protodeboronation : This is a common side reaction where the C-B bond is cleaved by a proton source (like water or alcohol in the solvent), replacing the boronic acid group with a hydrogen atom. yonedalabs.com This side reaction reduces the amount of boronic acid available for the desired cross-coupling, thus lowering the product yield. The presence of electron-withdrawing groups, such as fluorine, can sometimes increase the rate of protodeboronation. rsc.org

Electronic Effects : The high electronegativity of fluorine makes the attached aryl ring electron-deficient. This can decrease the nucleophilicity of the organoboron reagent, potentially slowing the crucial transmetalation step. nih.gov Heavily fluorinated boronic acids, in some cases, have been shown to inhibit catalytic activity rather than just being poor nucleophiles.

Homocoupling : Another side reaction is the coupling of two boronic acid molecules to form a symmetrical biaryl. This is often promoted by the presence of oxygen and can consume the boronic acid reagent wastefully.

Steric Hindrance : The presence of an ortho-phenoxy group in addition to the ortho-fluorine atom in this compound creates significant steric bulk around the reaction center. This can hinder the approach of the boronic acid to the palladium complex during the transmetalation step, requiring carefully optimized conditions and potentially more active catalysts.

To overcome the challenges associated with fluorinated and sterically hindered boronic acids, careful optimization of reaction conditions is essential. Key parameters that are typically adjusted include:

Catalyst and Ligand Selection : For challenging substrates like aryl chlorides or sterically hindered partners, highly active catalyst systems are required. Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs). claremont.edu These ligands promote the oxidative addition and reductive elimination steps and can stabilize the catalytic species, leading to higher turnover numbers and yields. researchgate.net

Choice of Base : The base plays a critical role in activating the boronic acid for transmetalation. Stronger bases like cesium fluoride (CsF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for less nucleophilic boronic acids. nih.govresearchgate.net The use of fluoride bases like CsF can be particularly beneficial for fluorinated boronic esters. nih.gov

Solvent System : The choice of solvent can significantly impact reaction rates and yields. Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used, often with the addition of water. researchgate.net The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Temperature and Reaction Time : While many Suzuki-Miyaura reactions proceed at moderate temperatures (60-110 °C), more challenging couplings may require higher temperatures to overcome activation barriers. nih.govmdpi.com Monitoring the reaction progress is important to avoid prolonged heating, which can lead to catalyst decomposition or increased side reactions like protodeboronation.

By systematically optimizing these parameters, the Suzuki-Miyaura coupling of this compound can be effectively controlled to achieve high yields of the desired cross-coupled products.

Optimization of Suzuki-Miyaura Reaction Conditions with this compound

Palladium Catalysts and Ligand Design (e.g., Phosphine Ligands)

The success of the Suzuki-Miyaura cross-coupling reaction is highly dependent on the palladium catalyst and the associated ligands. For substrates like this compound, which features both steric hindrance and electronic modifications from the fluorine and phenoxy groups, the choice of ligand is critical. Phosphine ligands are paramount in this context as they stabilize the palladium center, facilitate oxidative addition, and promote reductive elimination, thereby improving reaction efficiency and selectivity. nih.gov

Bulky and electron-rich phosphine ligands have been shown to be particularly effective for challenging Suzuki-Miyaura couplings. nih.govchemrxiv.org These ligands enhance the reactivity of the palladium catalyst, enabling the coupling of sterically hindered or electronically deactivated substrates. nih.govresearchgate.net The design of these ligands often involves creating a balance between steric bulk, which promotes the formation of the active monoligated palladium species, and electron-donating ability, which increases the electron density on the palladium, facilitating the oxidative addition step. nih.gov

Different classes of phosphine ligands have been successfully employed in Suzuki-Miyaura reactions:

Monodentate Phosphine Ligands: These ligands, such as tri-tert-butylphosphine, are known for their steric bulk. researchgate.net

Bidentate and Tridentate Phosphine Ligands: These ligands can form stable chelate complexes with palladium, influencing the geometry and reactivity of the catalytic species. rsc.org

Dialkylbiaryl Phosphine Ligands: Ligands like SPhos are highly effective for a wide range of substrates, including heteroaryl systems and hindered combinations, often allowing reactions to proceed at room temperature with low catalyst loadings. nih.gov

The selection of a specific palladium precursor and phosphine ligand combination is crucial for optimizing the yield of the desired biaryl product when using this compound.

Table 1: Common Palladium Catalysts and Phosphine Ligands in Suzuki-Miyaura Coupling

| Catalyst/Precursor | Ligand Type | Common Ligand Examples | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Tetrakis(triarylphosphine) | Triphenylphosphine | Standard, widely used for simple couplings. |

| Pd(OAc)₂ / Pd₂(dba)₃ | Palladium(II) or (0) salts | Buchwald-type biarylphosphines (e.g., SPhos, XPhos) | Bulky and electron-rich; effective for hindered and deactivated substrates. nih.gov |

| PdCl₂(dppf) | Palladium-ferrocenylphosphine complex | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Good for a broad range of substrates. |

Base Selection and Solvent Effects

The choice of base and solvent are critical parameters that significantly influence the outcome of the Suzuki-Miyaura coupling reaction. The primary role of the base is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step. chemrxiv.org

Solvent Effects: The solvent system must be capable of dissolving the various components of the reaction and plays a crucial role in the stability and activity of the catalyst. A variety of solvents can be used, often in aqueous mixtures. Common choices include:

Ethers: Dioxane and tetrahydrofuran (THF) are frequently used.

Aromatic Hydrocarbons: Toluene is a common solvent, particularly for higher temperature reactions.

Alcohols: Ethanol (B145695) and methanol can be effective, sometimes leading to faster reactions. researchgate.netresearchgate.net

Amides: N,N-Dimethylformamide (DMF) is another option.

The optimal solvent can depend on the specific substrates and reaction conditions. For example, ethanol has been shown to be an excellent solvent for certain Suzuki-Miyaura couplings, providing high conversions at moderate temperatures. researchgate.net Mixed solvent systems, such as methanol/water, can also be advantageous due to their ability to dissolve both organic substrates and inorganic bases effectively. researchgate.net

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yields

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | Toluene/Water | 100 | Good to Excellent |

| 2 | K₃PO₄ | Dioxane | 90 | Good to Excellent |

| 3 | Cs₂CO₃ | THF | 70 | High |

| 4 | NaOH | Ethanol/Water | 80 | High researchgate.net |

| 5 | CsF/Ag₂O | Dioxane | 100 | >90 (for fluorinated substrates) nih.gov |

Note: Yields are generalized from typical Suzuki-Miyaura reactions and may vary for this compound.

Microwave-Assisted Suzuki-Miyaura Couplings

Microwave irradiation has emerged as a powerful tool in organic synthesis for accelerating reaction rates. durham.ac.uk In the context of Suzuki-Miyaura cross-coupling, microwave heating can dramatically reduce reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles. nih.govrsc.orgresearchgate.net This technology is particularly beneficial for high-throughput synthesis in medicinal chemistry. durham.ac.uk

The efficiency of microwave-assisted synthesis stems from the rapid and uniform heating of the reaction mixture, which can lead to temperatures and pressures higher than those achievable with conventional heating. This allows for the rapid coupling of even challenging substrates. Boronic acids containing electron-withdrawing groups, such as a fluorine atom, are well-tolerated in microwave-assisted protocols, successfully yielding the desired coupled products. nih.gov The combination of microwave heating with efficient palladium catalysts and optimized solvent/base systems provides a highly effective method for the synthesis of biaryl compounds derived from this compound. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki-Miyaura Coupling

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature | Limited by solvent boiling point | Can exceed boiling point in sealed vessels |

| Yields | Variable | Often higher |

| Side Reactions | More prevalent with long reaction times | Often reduced |

| Energy Efficiency | Lower | Higher rsc.org |

Other Cross-Coupling Reactions

While prominently used in Suzuki-Miyaura reactions, the reactivity of the aryl-boron bond can be harnessed in other types of cross-coupling reactions, either directly or after conversion to a different organometallic species.

Negishi, Stille, and Kumada Coupling Reactions

The Negishi, Stille, and Kumada reactions are powerful palladium- or nickel-catalyzed cross-coupling methods for forming carbon-carbon bonds. However, they differ from the Suzuki-Miyaura reaction in the nature of the organometallic nucleophile.

Kumada Coupling: This was the first transition-metal-catalyzed cross-coupling reaction and utilizes a Grignard reagent (organomagnesium). organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent. uh.edu

Stille Coupling: This method uses an organotin (stannane) reagent.

Arylboronic acids like this compound are not the direct coupling partners in these reactions. To utilize this building block in Negishi, Stille, or Kumada couplings, it would first need to be converted into the corresponding organozinc, organotin, or organomagnesium reagent. Nevertheless, the boronic pinacol (B44631) ester functional group has been shown to be unreactive under the conditions of these specific coupling reactions, allowing for the synthesis of more complex organoboron compounds. nih.gov

Sonogashira Coupling with Arylboronic Acids

The traditional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. However, variations of this reaction have been developed that utilize arylboronic acids. These are often referred to as oxidative Sonogashira couplings. nih.gov In these reactions, the arylboronic acid couples with a terminal alkyne in the presence of a catalyst, typically based on gold or copper, under oxidative conditions. nih.govmdpi.com This methodology provides an alternative route to synthesizing biaryl alkynes directly from arylboronic acids like this compound, avoiding the need for aryl halides. nih.gov

Chan-Lam Coupling and Oxidative Trifluoromethylation

Chan-Lam Coupling: The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-O and C-N bonds. wikipedia.org This reaction provides a powerful alternative to the Buchwald-Hartwig amination/etherification. It couples an arylboronic acid with an amine or an alcohol to form an aniline (B41778) or aryl ether, respectively. wikipedia.orgresearchgate.net The reaction is attractive due to its mild conditions, often proceeding at room temperature and open to the air. wikipedia.org this compound can serve as the aryl source in this reaction to synthesize complex diaryl ethers or secondary aryl amines. The mechanism is believed to involve a copper(III) intermediate that undergoes reductive elimination to form the final product. wikipedia.org The use of copper(II) fluoride as a promoter has been shown to improve yields in some cases. bme.hu

Oxidative Trifluoromethylation: While not a coupling reaction in the traditional sense of joining two different carbon fragments, oxidative trifluoromethylation is an important transformation. Arylboronic acids can undergo a copper-catalyzed reaction with a trifluoromethylating agent (e.g., Togni's reagent) to install a -CF₃ group on the aromatic ring. This provides a direct method for the synthesis of trifluoromethylated aromatic compounds, which are of significant interest in medicinal and materials chemistry.

Nickel-Catalyzed Cross-Coupling via C-F Bond Activation

There is currently no publicly available scientific literature detailing the nickel-catalyzed cross-coupling of this compound specifically through C-F bond activation. While nickel-catalyzed C-F bond activation is a known method for forming carbon-carbon bonds with various aryl fluorides, research explicitly documenting this reaction for this compound has not been reported. beilstein-journals.orgnih.govresearchgate.netrsc.orgnih.gov

General studies on nickel-catalyzed cross-coupling reactions often focus on the activation of C-F bonds in different molecular contexts, such as in 2-fluorobenzofurans or other polyfluorinated aromatics. beilstein-journals.orgnih.govrsc.org These studies explore the reaction mechanisms, catalyst systems, and substrate scope. However, the specific reactivity of the C-F bond in this compound under nickel catalysis, and any subsequent cross-coupling, remains an unaddressed area in the reviewed literature. Therefore, no detailed research findings or data tables for this specific transformation can be provided.

Applications in Medicinal Chemistry and Drug Discovery

2-Fluoro-6-phenoxyphenylboronic Acid as a Key Intermediate in Pharmaceutical Synthesis

This compound is a specialized organoboron compound that serves as a crucial intermediate in the synthesis of pharmaceuticals. Its utility stems from the presence of three key structural motifs: a boronic acid group, a fluorine atom, and a biaryl-like phenoxy structure. The boronic acid functional group is a versatile handle for forming carbon-carbon bonds through metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis, allowing for the precise construction of complex molecular architectures from simpler precursors.

The strategic placement of a fluorine atom on the phenyl ring is another critical feature. Fluorine substitution is a widely used strategy in drug design to enhance a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic properties such as membrane permeability. The phenoxy group provides a three-dimensional scaffold that can be further functionalized, enabling the creation of a diverse library of compounds for screening and optimization.

The synthesis of complex, biologically active molecules often involves multiple, sequential steps to build the final structure. This compound is an ideal starting material or intermediate in such synthetic pathways. Its pre-functionalized structure allows chemists to introduce the 2-fluoro-6-phenoxyphenyl moiety into a target molecule in a single, efficient step, often late in the synthetic sequence. This approach is highly valuable in drug discovery, where the rapid synthesis of analogues is necessary for exploring chemical space and optimizing lead compounds. The use of such advanced building blocks can significantly shorten synthetic routes, reduce waste, and accelerate the discovery process.

As a chemical building block, this compound provides a robust scaffold for the creation of new therapeutic agents. Its structure can be found within or appended to various molecular frameworks to modulate their biological activity. The combination of the fluorinated ring and the phenoxy group creates a diaryl ether-like structure, a common motif in many known drugs. This structural unit is often involved in critical binding interactions with biological targets, such as enzymes and receptors. By incorporating this building block, medicinal chemists can design novel molecules with tailored properties aimed at specific disease targets.

Development of Potential Drug Candidates and New Chemical Entities

The unique chemical properties of this compound make it a valuable scaffold for the development of new chemical entities (NCEs) and potential drug candidates. Its structure can be tailored to interact with specific biological targets implicated in a range of diseases.

The development of selective enzyme inhibitors is a major focus of modern drug discovery. This compound serves as a potential core structure for creating inhibitors for targets such as the Bromodomain and Extra-Terminal (BET) family of proteins and Fatty Acid Amide Hydrolase (FAAH).

BET Bromodomain Inhibitors: BET proteins are key regulators of gene transcription and are considered important targets in cancer and inflammation. nih.govnih.gov BET inhibitors often feature complex heterocyclic systems that bind to acetylated lysine residues. mdpi.com The 2-fluoro-6-phenoxyphenyl group could be incorporated into these systems to enhance binding affinity and selectivity. For example, bivalent BET inhibitors that bind to two bromodomains simultaneously have shown enhanced potency. nih.gov The structural framework provided by this boronic acid is suitable for designing such complex molecules.

FAAH Inhibitors: FAAH is an enzyme that degrades endocannabinoid signaling lipids, and its inhibition is a therapeutic strategy for pain and inflammation. nih.govnih.govmdpi.com Many FAAH inhibitors are carbamate or urea-based compounds that interact with a catalytic serine residue in the enzyme's active site. nih.govnih.gov The 2-fluoro-6-phenoxyphenyl scaffold can be used to design novel, non-covalent or reversible covalent inhibitors, where the specific arrangement of the fluoro and phenoxy groups could optimize interactions within the FAAH active site. nih.gov

Table 1: Representative Structures of Target Inhibitors

| Target Class | Example Compound | Key Structural Features | Potential Role of this compound |

| BET Inhibitor | JQ1 | Thieno-triazolo-diazepine core | Synthesis of biaryl side chains to optimize binding pocket interactions. |

| FAAH Inhibitor | PF-3845 | Piperidine urea scaffold | Introduction of a fluorinated biaryl moiety to enhance potency and selectivity. |

The quinolone scaffold is a "privileged" structure in medicinal chemistry, forming the basis of drugs for various diseases, including malaria. mdpi.comchim.it There is an urgent need for new antimalarials to combat drug resistance. nih.gov Research has shown that modifying the quinolone core, particularly at the 2, 3, or 7-positions, can lead to potent antimalarial activity. nih.govnih.gov Specifically, the introduction of aryl or biaryl groups can enhance efficacy against the parasite's mitochondrial respiratory chain. nih.gov

This compound is an ideal reagent for synthesizing these advanced quinolone derivatives via Suzuki coupling. This reaction would attach the 2-fluoro-6-phenoxyphenyl group to a halogenated quinolone precursor, creating a novel analogue. The fluorine atom could improve the drug's metabolic profile, while the phenoxy group could establish additional binding interactions with the target enzyme, potentially overcoming existing resistance mechanisms.

Table 2: Examples of Quinolone Scaffolds in Antimalarial Research

| Quinolone Type | General Structure | Site of Modification for Aryl Groups |

| 4(1H)-quinolone | A bicyclic core with an oxo group at position 4 | Positions 2, 3, and 7 |

| 2(1H)-quinolone | A bicyclic core with an oxo group at position 2 | Positions 3 and 4 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that explores how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net By systematically modifying a lead molecule and assessing the impact on its efficacy, chemists can design more potent and selective drugs.

This compound is an excellent starting point for SAR studies. The molecule contains several points for chemical modification:

The Phenoxy Ring: Substituents can be added to the distal phenyl ring to probe interactions with the target protein. For example, adding hydrogen bond donors/acceptors or bulky groups can define the size and nature of the binding pocket.

The Fluorinated Ring: While the fluorine is a key feature, its position could be altered, or additional substituents could be added to fine-tune the electronic properties and conformation of the molecule.

The Linker: The ether linkage could potentially be replaced with other functional groups (e.g., an amine or a sulfide) to alter the molecule's flexibility and geometry.

A typical SAR study would involve synthesizing a library of analogues based on the 2-fluoro-6-phenoxyphenyl scaffold and testing their inhibitory activity (e.g., IC50 value) against a specific enzyme. The results would guide the next round of synthesis, leading to a more optimized drug candidate.

Table 3: Hypothetical SAR Study of a BET Inhibitor Scaffold

| Compound ID | Modification on Phenoxy Ring (R) | IC50 (nM) vs. BRD4 | SAR Interpretation |

| Parent-01 | -H (unsubstituted) | 50 | Baseline activity. |

| Analog-02 | -OH (hydroxyl) | 25 | Potential for a hydrogen bond interaction improves potency. |

| Analog-03 | -OCH3 (methoxy) | 45 | Small electron-donating group is well-tolerated. |

| Analog-04 | -Cl (chloro) | 30 | Halogen bonding may contribute to binding affinity. |

| Analog-05 | -C(CH3)3 (tert-butyl) | 200 | A large, bulky group is detrimental, suggesting steric hindrance. |

Impact of Fluorine Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The effects of fluorine substitution are multifaceted, stemming from its unique properties such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds. researchgate.net These characteristics can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding affinity. researchgate.netsci-hub.st

The electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups. nih.gov In the context of boronic acids, this increased acidity is crucial for their interaction with biological targets. nih.gov Fluorination can also modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. While aromatic fluorination typically increases lipophilicity, the effect can vary depending on the molecular context. sci-hub.st

Furthermore, replacing hydrogen atoms with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. The strong C-F bond is resistant to cleavage by metabolic enzymes. This increased stability is a desirable property in drug design. Interestingly, the substitution of hydrogen with fluorine has been shown to improve the anticancer activity of certain compounds, which can be attributed to stereochemical changes that modulate reactivity and stability during metabolic transformations. researchgate.net

Table 1: Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Acidity | Generally increases the acidity of nearby functional groups. | nih.gov |

| Lipophilicity | Aromatic fluorination typically increases lipophilicity. | sci-hub.st |

| Metabolic Stability | Often increases by blocking sites of enzymatic oxidation. | researchgate.net |

| Binding Affinity | Can enhance binding to target proteins through unique interactions. | sci-hub.st |

| Basicity | Always decreases hydrogen-bond and Brønsted basicities. | sci-hub.st |

Role of the Phenoxy Group in Molecular Recognition

The phenoxy group is a privileged scaffold in drug design, often playing a critical role in how a molecule recognizes and binds to its biological target. nih.gov This group can engage in several types of non-covalent interactions within a protein's binding pocket, which are essential for high-affinity binding.

One of the primary roles of the phenoxy moiety is to participate in hydrophobic interactions. nih.gov The phenyl ring is nonpolar and can favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, and valine in the target protein. Additionally, the aromatic nature of the phenoxy group allows it to engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These stacking interactions are crucial for the orientation and stabilization of the drug molecule within the binding site.

Molecular docking studies of various compounds have revealed that the phenoxy moiety is often responsible for key hydrophobic interactions. nih.gov For instance, in the design of certain kinase inhibitors, the ortho substitution of the phenoxy group was found to increase the proportion of hydrophobic interactions relative to polar ones, enabling selective recognition of the target kinase. nih.gov This highlights the importance of the phenoxy group as a structural element that can be modified to fine-tune the selectivity and potency of a drug candidate.

Influence of Boronic Acid Moiety on Enzyme Inhibition and Target Binding

The boronic acid moiety is a key pharmacophore that has led to the development of several successful drugs, most notably the proteasome inhibitor Bortezomib. benthamdirect.comnih.govnih.gov Its utility in drug design stems from the unique ability of the boron atom to form reversible covalent bonds with nucleophilic residues in the active sites of enzymes. researchgate.net

Boronic acids are considered transition-state analogues, particularly for serine proteases. mdpi.com The boron atom is electrophilic and can be attacked by a nucleophilic serine or threonine residue in the enzyme's active site. This forms a stable, tetrahedral boronate adduct, which mimics the high-energy tetrahedral intermediate of the peptide bond hydrolysis reaction catalyzed by these enzymes. mdpi.comresearchgate.net This stable complex effectively inactivates the enzyme, leading to potent inhibition. mdpi.com

The ability of boronic acids to form these reversible covalent interactions provides a significant advantage in terms of potency and selectivity compared to non-covalent inhibitors. researchgate.net The strength of the boron-nucleophile interaction can be tuned by modifying the substituents on the boronic acid. Since the approval of Bortezomib, various boronic acid compounds have been developed as inhibitors for a range of enzymes, including proteasomes and serine proteases. benthamdirect.comnih.gov The versatility, stability, and relatively low toxicity of boronic acids make them an attractive functional group for the development of novel enzyme inhibitors. nih.govresearchgate.net

Table 2: Approved Drugs Containing a Boronic Acid Moiety

| Drug Name | Mechanism of Action | Therapeutic Use | Reference |

|---|---|---|---|

| Bortezomib (Velcade) | Proteasome inhibitor | Multiple myeloma | nih.gov |

| Ixazomib | Proteasome inhibitor | Multiple myeloma | nih.govmdpi.com |

| Vaborbactam | β-lactamase inhibitor | Bacterial infections | nih.gov |

Based on a comprehensive search for scientific literature, there is currently no specific information available regarding the advanced research topics requested for the chemical compound this compound.

The available information largely pertains to boronic acids as a general class of compounds, which are indeed recognized for their broad utility in organic synthesis, including catalysis and as building blocks in medicinal chemistry. However, the specific catalytic behavior, reaction mechanisms, and computational analysis of this compound have not been detailed in the accessible literature.

Therefore, it is not possible to provide an article that adheres to the requested outline and focuses solely on this compound for the specified advanced topics.

Advanced Research Topics and Future Directions

Novel Transformations and Reaction Development

The exploration of new chemical reactions is fundamental to advancing synthetic chemistry. The reactivity of the carbon-boron bond in 2-Fluoro-6-phenoxyphenylboronic acid offers a platform for developing innovative synthetic methodologies.

The versatility of boronic acids as synthetic intermediates is well-established, but there is ongoing research to expand their reaction scope beyond traditional cross-coupling reactions. For this compound, research could be directed towards its participation in less conventional bond-forming processes. One such area is multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. The engagement of boronic acids as carbon nucleophiles in Passerini-type reactions to synthesize α-hydroxyketones represents a promising avenue. nih.gov Similarly, iterative C-C bond-forming sequences using transiently generated boronic acids offer a powerful strategy for building molecular complexity in a controlled manner. core.ac.uk The development of aryne-induced three-component coupling reactions, where a boronic acid can act as a hydroxide (B78521) surrogate, opens new possibilities for functionalization. nih.gov

| Reaction Type | Description | Potential Product Class | Key Advantage |

|---|---|---|---|

| Passerini-Type Three-Component Reaction | Coupling of the boronic acid with an aldehyde and an isocyanide. | α-Hydroxyketones | Rapid construction of complex molecules with high atom economy. nih.gov |

| Iterative Cross-Coupling | Sequential reaction with diazo compounds to form multiple C-C bonds in one pot. | Elaborated Alkyl-Aryl Structures | Controlled, sequential bond formation to rapidly build molecular complexity. core.ac.uk |

| Aryne-Induced Coupling | Use as a nucleophile in reactions with aryne intermediates and a third component. | Functionalized Biaryls or Heterocycles | Formation of highly substituted aromatic systems under mild conditions. nih.gov |

Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. While boronic acids are typically used as substrates, the development of chiral boronic acid derivatives as catalysts is an emerging area of research. Chiral frustrated Lewis pairs (FLPs), which can be derived from chiral boranes, have shown significant promise in metal-free asymmetric hydrogenations and other transformations. researchgate.netrsc.org The synthesis of a chiral version of this compound, or its use as a ligand for a metal catalyst, could provide new tools for asymmetric synthesis. The electronic properties conferred by the fluorine and phenoxy groups could influence the catalytic activity and enantioselectivity of such systems. Research in this area would focus on designing and synthesizing chiral ligands based on the 2-fluoro-6-phenoxyphenyl scaffold and evaluating their performance in key asymmetric reactions like Diels-Alder cycloadditions or carbonyl-ene cyclizations. mdpi.comnih.gov

Emerging Applications and Interdisciplinary Research

The application of well-defined chemical compounds to solve problems in other scientific disciplines is a hallmark of modern research. This compound has potential applications in materials science and chemical biology, and its synthesis could be optimized using green chemistry principles.

Arylboronic acids and their esters are valuable building blocks for advanced materials due to their unique electronic and structural properties. They are utilized in the synthesis of conjugated polymers for organic electronics, covalent organic frameworks (COFs) for gas storage and catalysis, and fluorescent sensors. The specific substituents on this compound make it an intriguing candidate for these applications. The fluorine atom can enhance the electron-accepting properties and improve the stability of organic electronic materials, while the bulky phenoxy group can increase solubility and influence the solid-state packing of materials. Potential research directions include the polymerization of this boronic acid with other monomers to create novel materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Boronic acids have gained significant traction as tools in chemical biology due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.gov This property makes them ideal for recognizing and sensing saccharides, which are abundant on cell surfaces and play crucial roles in biological recognition and signaling. nih.gov Furthermore, arylboronic acids have been developed into fluorescent probes for the detection of reactive oxygen species (ROS) such as hydrogen peroxide and peroxynitrite, which are important signaling molecules and mediators of oxidative stress. frontiersin.org

This compound could serve as a scaffold for the development of new chemical biology tools. By attaching a fluorophore to the molecule, it could be transformed into a probe for biological analytes. The phenoxy group might enhance cell permeability, allowing for intracellular sensing.

| Application Area | Mechanism of Action | Potential Target | Reference Concept |

|---|---|---|---|

| Saccharide Sensing | Reversible boronate ester formation with cis-diols on sugars. | Cell surface glycans, bacterial peptidoglycans | Targeting saccharide-rich layers for detection. nih.gov |

| ROS Detection | Oxidation of the carbon-boron bond leads to a fluorescent signal change. | Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂) | Boronate-based probes for biological oxidants. frontiersin.org |

| Enzyme Inhibition | Mimicking transition states by binding to active site diols or serine residues. | Serine proteases, arginase | Design of transition state analogue inhibitors. nih.gov |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis and use of this compound is a crucial future direction. Research efforts could focus on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. stanford.edu This could involve exploring "one-pot" synthesis methods, which improve efficiency by combining multiple reaction steps without isolating intermediates. nih.gov Another area of focus is the use of more environmentally benign solvents or even solvent-free reaction conditions. Given the importance of fluorine in pharmaceuticals and agrochemicals, developing greener methods for fluorination and for sourcing fluorine itself is a broader goal that would benefit the synthesis of compounds like this boronic acid. rsc.org

Conclusion

Summary of Key Research Advancements

Research in the field of arylboronic acids has seen significant progress, solidifying their role as indispensable tools in modern organic synthesis. A primary advancement is the widespread application and refinement of the Suzuki-Miyaura cross-coupling reaction, which utilizes arylboronic acids to form carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov The development of advanced palladium catalysts and ligands has further expanded the scope of this reaction to include more complex and sterically hindered substrates. researchgate.net

Beyond their use in cross-coupling reactions, arylboronic acids are increasingly recognized for their utility in medicinal chemistry and materials science. acs.org The boronic acid moiety itself can act as a pharmacophore, leading to the development of enzyme inhibitors and sensors. Furthermore, the introduction of specific functional groups, such as fluorine, has been a key advancement. Fluorine substitution can significantly alter a molecule's physicochemical properties, including lipophilicity and metabolic stability, which are critical parameters in drug design. researchgate.netnumberanalytics.comtandfonline.com The presence of a phenoxy group is also a significant feature, as it is considered a privileged scaffold in medicinal chemistry, known to engage in crucial interactions with biological targets. nih.govmdpi.com

Perspectives on Future Research Opportunities

The future for specialized arylboronic acids like 2-Fluoro-6-phenoxyphenylboronic acid is promising, with numerous research opportunities on the horizon. A major area of focus will likely be the synthesis of novel bioactive compounds. The unique combination of a fluoro and a phenoxy group on the boronic acid ring provides a versatile platform for creating new drug candidates with potentially enhanced efficacy and pharmacokinetic profiles. numberanalytics.comnih.gov Exploring the use of this compound in the synthesis of inhibitors for various enzymes or as ligands for receptors could yield significant therapeutic advancements.

In the realm of materials science, there is an opportunity to utilize this compound in the development of advanced polymers and sensors. Phenylboronic acids are known to reversibly bind with diols, a property that has been exploited in the creation of glucose-responsive materials for drug delivery systems. nih.govmdpi.commdpi.com The electronic properties conferred by the fluorine and phenoxy substituents could be harnessed to create materials with tailored optical or electronic properties. Further research into the incorporation of this building block into polymeric structures could lead to the development of novel functional materials with applications in electronics, diagnostics, and controlled release technologies.

Challenges and Opportunities in the Field of Arylboronic Acid Chemistry

Despite the significant advancements, the field of arylboronic acid chemistry faces several challenges. One of the primary challenges is the development of more sustainable and cost-effective synthetic methods for producing highly substituted and complex arylboronic acids. acs.org While methods like the Suzuki-Miyaura coupling are well-established, there is a continuous need for greener reaction conditions, including the use of more benign solvents and recyclable catalysts. numberanalytics.com Another challenge is the inherent instability of some boronic acids, which can undergo protodeboronation, leading to reduced yields in coupling reactions. nih.gov Addressing this stability issue, particularly for electron-deficient or sterically hindered arylboronic acids, remains an active area of research.

These challenges, however, also present significant opportunities. The vast and largely unexplored chemical space of multi-functionalized arylboronic acids offers immense potential for discovery. The ability to precisely tailor the steric and electronic properties of these building blocks provides a powerful tool for rational design in both medicinal chemistry and materials science. youtube.com There is a growing opportunity to develop novel catalytic systems that can accommodate a wider range of functional groups and reaction partners, further expanding the synthetic utility of arylboronic acids. nih.govmdpi.com The continued exploration of compounds like this compound will undoubtedly contribute to the development of new synthetic methodologies and the creation of novel molecules with significant societal impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten